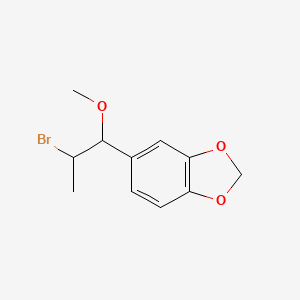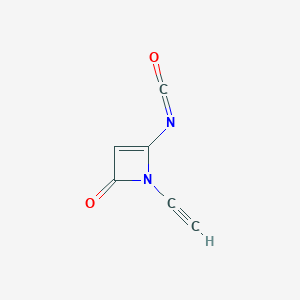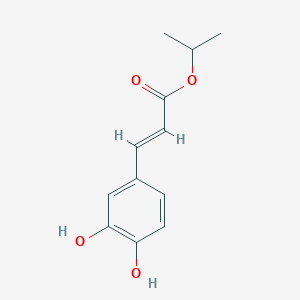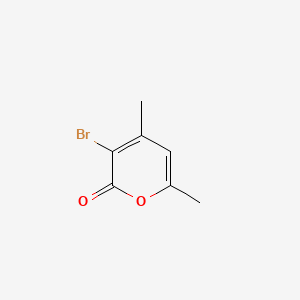
3-Bromo-4,6-dimethyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4,6-dimethyl-2H-pyran-2-one is a chemical compound with the molecular formula C7H7BrO2. It belongs to the class of pyrone derivatives, which are six-membered conjugated cyclic esters. Pyrones are known for their diverse biological activities and are often used as building blocks in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,6-dimethyl-2H-pyran-2-one typically involves the bromination of 4,6-dimethyl-2H-pyran-2-one. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps like recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4,6-dimethyl-2H-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of de-brominated or partially reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrone derivatives.
- Oxidized or reduced forms of the original compound .
Scientific Research Applications
3-Bromo-4,6-dimethyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-4,6-dimethyl-2H-pyran-2-one involves its interaction with various molecular targets. The bromine atom and the pyrone ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4,6-Dimethyl-2H-pyran-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
3,5-Dibromo-2H-pyran-2-one: Contains an additional bromine atom, leading to different reactivity and applications.
4-Hydroxy-3,6-dimethyl-2H-pyran-2-one: Contains a hydroxyl group, which alters its chemical properties and reactivity
Uniqueness: This makes it a valuable compound for various synthetic and research purposes .
Properties
CAS No. |
669-95-4 |
|---|---|
Molecular Formula |
C7H7BrO2 |
Molecular Weight |
203.03 g/mol |
IUPAC Name |
3-bromo-4,6-dimethylpyran-2-one |
InChI |
InChI=1S/C7H7BrO2/c1-4-3-5(2)10-7(9)6(4)8/h3H,1-2H3 |
InChI Key |
PCJLUGUBXDBHFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13801360.png)

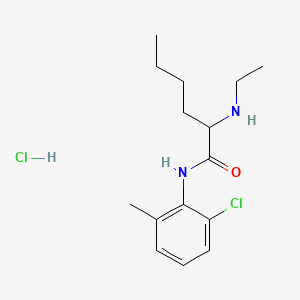

![2-(3-Methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B13801385.png)
![5-Bromo-2-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801395.png)
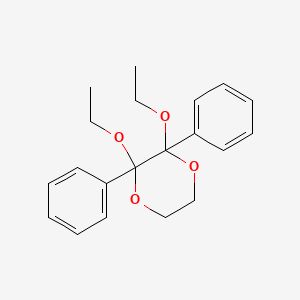


![(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide](/img/structure/B13801423.png)
